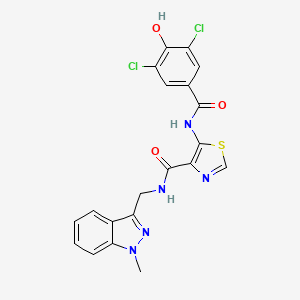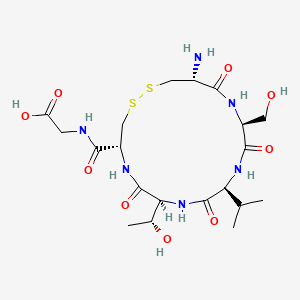
Thrombospondin (TSP-1)-derived CD36 binding motif
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thrombospondin-1 (TSP-1) is a multifunctional glycoprotein that plays a crucial role in various biological processes, including angiogenesis, wound healing, and inflammation. The CD36 binding motif derived from Thrombospondin-1 is a specific sequence within the protein that interacts with the CD36 receptor, a multiligand scavenger receptor expressed on the surface of various cell types, including platelets, endothelial cells, and mononuclear phagocytes . This interaction is known to inhibit angiogenesis and promote apoptosis in endothelial cells, making it a significant target for therapeutic interventions in diseases such as cancer and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the Thrombospondin-1-derived CD36 binding motif typically involves recombinant DNA technology. The gene encoding the specific binding motif is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under optimal conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods
For large-scale production, bioreactors are employed to culture the host cells expressing the Thrombospondin-1-derived CD36 binding motif. The protein is harvested from the culture medium and purified using industrial-scale chromatography systems. The purified protein undergoes rigorous quality control tests to ensure its purity and biological activity before being formulated into therapeutic products .
Chemical Reactions Analysis
Types of Reactions
The Thrombospondin-1-derived CD36 binding motif primarily undergoes protein-protein interactions rather than traditional chemical reactions. it can be involved in phosphorylation and dephosphorylation reactions when interacting with cellular signaling pathways .
Common Reagents and Conditions
The common reagents used in the study of Thrombospondin-1-derived CD36 binding motif interactions include antibodies specific to CD36, vascular endothelial growth factor receptor 2 (VEGFR2), and Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1). These interactions are typically studied under physiological conditions using cell culture systems .
Major Products Formed
The major products formed from the interactions of the Thrombospondin-1-derived CD36 binding motif include the inhibition of VEGFR2 phosphorylation and the recruitment of SHP-1 to the CD36-VEGFR2 complex, leading to the suppression of angiogenic signaling pathways .
Scientific Research Applications
The Thrombospondin-1-derived CD36 binding motif has a wide range of scientific research applications:
Chemistry: It is used as a model system to study protein-protein interactions and the effects of post-translational modifications on protein function
Biology: It plays a crucial role in understanding the mechanisms of angiogenesis and apoptosis in endothelial cells
Medicine: The motif is a potential therapeutic target for anti-angiogenic therapies in cancer and cardiovascular diseases
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting angiogenesis-related disorders
Mechanism of Action
The Thrombospondin-1-derived CD36 binding motif exerts its effects by binding to the CD36 receptor on the surface of endothelial cells. This interaction recruits SHP-1 to the CD36-VEGFR2 complex, leading to the dephosphorylation of VEGFR2 and the inhibition of VEGF-induced angiogenic signaling . The suppression of VEGFR2 phosphorylation results in reduced endothelial cell proliferation, migration, and tube formation, ultimately promoting apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thrombospondin-2 (TSP-2): Another member of the thrombospondin family that also interacts with CD36 and exhibits anti-angiogenic properties
Angiostatin: A fragment of plasminogen that inhibits angiogenesis by binding to integrins and other receptors on endothelial cells
Endostatin: A fragment of collagen XVIII that inhibits endothelial cell proliferation and angiogenesis
Uniqueness
The Thrombospondin-1-derived CD36 binding motif is unique in its ability to specifically recruit SHP-1 to the CD36-VEGFR2 complex, leading to the targeted inhibition of VEGFR2 phosphorylation and angiogenic signaling . This specific mechanism of action distinguishes it from other anti-angiogenic compounds, making it a valuable target for therapeutic interventions .
Properties
Molecular Formula |
C20H34N6O9S2 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
2-[[(4R,7S,10S,13S,16R)-16-amino-7-[(1R)-1-hydroxyethyl]-13-(hydroxymethyl)-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N6O9S2/c1-8(2)14-19(34)26-15(9(3)28)20(35)24-12(17(32)22-4-13(29)30)7-37-36-6-10(21)16(31)23-11(5-27)18(33)25-14/h8-12,14-15,27-28H,4-7,21H2,1-3H3,(H,22,32)(H,23,31)(H,24,35)(H,25,33)(H,26,34)(H,29,30)/t9-,10+,11+,12+,14+,15+/m1/s1 |
InChI Key |
BKKZTICNTWDYCN-YLHZTVIJSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CO)N)C(=O)NCC(=O)O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CO)N)C(=O)NCC(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


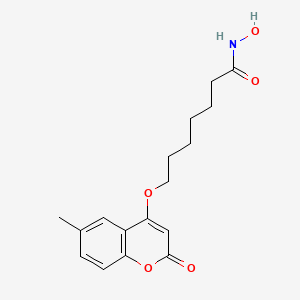
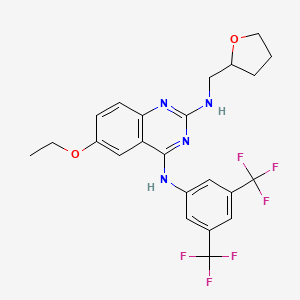
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
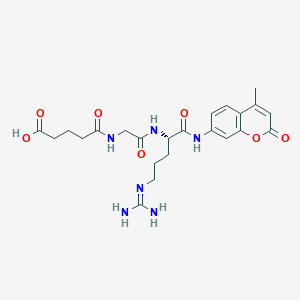
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
![(2S,4R)-1-[(2S)-2-(4-cyclopropyltriazol-1-yl)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(5S)-2-(4-methyl-1,3-thiazol-5-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl]pyrrolidine-2-carboxamide](/img/structure/B12374572.png)

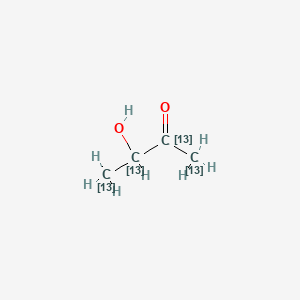
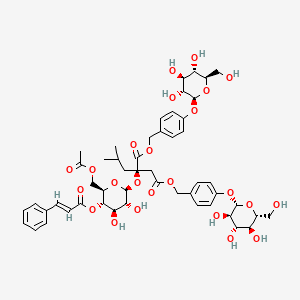

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
